Cas no 2171999-80-5 (2-1-(ethylamino)ethylcyclopentan-1-ol)

2-1-(ethylamino)ethylcyclopentan-1-ol structure
2171999-80-5 structure
商品名:2-1-(ethylamino)ethylcyclopentan-1-ol
CAS番号:2171999-80-5
MF:C9H19NO
メガワット:157.253262758255
CID:6023220
PubChem ID:165584507

2-1-(ethylamino)ethylcyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-1-(ethylamino)ethylcyclopentan-1-ol
    • EN300-1635199
    • 2171999-80-5
    • 2-[1-(ethylamino)ethyl]cyclopentan-1-ol
    • インチ: 1S/C9H19NO/c1-3-10-7(2)8-5-4-6-9(8)11/h7-11H,3-6H2,1-2H3
    • InChIKey: KHCGAQRWGLXGHQ-UHFFFAOYSA-N
    • ほほえんだ: OC1CCCC1C(C)NCC

計算された属性

  • せいみつぶんしりょう: 157.146664230g/mol
  • どういたいしつりょう: 157.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 32.3Ų

2-1-(ethylamino)ethylcyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1635199-1.0g
2-[1-(ethylamino)ethyl]cyclopentan-1-ol
2171999-80-5
1g
$871.0 2023-06-04
Enamine
EN300-1635199-0.05g
2-[1-(ethylamino)ethyl]cyclopentan-1-ol
2171999-80-5
0.05g
$732.0 2023-06-04
Enamine
EN300-1635199-50mg
2-[1-(ethylamino)ethyl]cyclopentan-1-ol
2171999-80-5
50mg
$587.0 2023-09-22
Enamine
EN300-1635199-250mg
2-[1-(ethylamino)ethyl]cyclopentan-1-ol
2171999-80-5
250mg
$642.0 2023-09-22
Enamine
EN300-1635199-10000mg
2-[1-(ethylamino)ethyl]cyclopentan-1-ol
2171999-80-5
10000mg
$3007.0 2023-09-22
Enamine
EN300-1635199-1000mg
2-[1-(ethylamino)ethyl]cyclopentan-1-ol
2171999-80-5
1000mg
$699.0 2023-09-22
Enamine
EN300-1635199-2.5g
2-[1-(ethylamino)ethyl]cyclopentan-1-ol
2171999-80-5
2.5g
$1707.0 2023-06-04
Enamine
EN300-1635199-0.25g
2-[1-(ethylamino)ethyl]cyclopentan-1-ol
2171999-80-5
0.25g
$801.0 2023-06-04
Enamine
EN300-1635199-5.0g
2-[1-(ethylamino)ethyl]cyclopentan-1-ol
2171999-80-5
5g
$2525.0 2023-06-04
Enamine
EN300-1635199-2500mg
2-[1-(ethylamino)ethyl]cyclopentan-1-ol
2171999-80-5
2500mg
$1370.0 2023-09-22

2-1-(ethylamino)ethylcyclopentan-1-ol 関連文献

2-1-(ethylamino)ethylcyclopentan-1-olに関する追加情報

Introduction to 2-1-(ethylamino)ethylcyclopentan-1-ol (CAS No. 2171999-80-5)

2-1-(ethylamino)ethylcyclopentan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2171999-80-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopentanolic backbone substituted with an ethylaminoethyl side chain, exhibits unique structural and functional properties that make it a promising candidate for further exploration in drug discovery and development.

The compound's structure consists of a cyclopentane ring with a hydroxyl group at the 1-position and an ethylaminoethyl chain attached to the 2-position. This arrangement introduces both hydrophilic and lipophilic regions, potentially enhancing its solubility and bioavailability. The presence of the amino group in the side chain also suggests possible interactions with biological targets, such as enzymes or receptors, which are critical for therapeutic efficacy.

In recent years, there has been growing interest in cycloalkanol derivatives due to their diverse biological activities. Studies have shown that compounds with similar structural motifs can exhibit properties ranging from anti-inflammatory to neuroprotective effects. The 2-1-(ethylamino)ethylcyclopentan-1-ol molecule, with its unique configuration, may offer new insights into these mechanisms.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The cyclopentane ring provides a rigid framework that can be modified to optimize interactions with biological targets, while the ethylaminoethyl side chain offers flexibility for further functionalization. This dual nature makes it an attractive candidate for structure-based drug design approaches.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding affinity and pharmacokinetic properties of 2-1-(ethylamino)ethylcyclopentan-1-ol before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising lead compounds.

The pharmacological profile of 2-1-(ethylamino)ethylcyclopentan-1-ol is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities. For instance, its structural similarity to known bioactive compounds has prompted researchers to explore its potential as an anti-inflammatory agent. In vitro studies have shown that derivatives of cycloalkanols can modulate inflammatory pathways by interacting with specific enzymes or signaling molecules.

Another area of interest is the potential neuroprotective effects of this compound. Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are major global health challenges, and there is a urgent need for new therapeutic strategies. The unique structure of 2-1-(ethylamino)ethylcyclopentan-1-ol suggests that it may interact with neuronal receptors or enzymes involved in these diseases. Further research is needed to elucidate its mechanisms of action and assess its potential as a neuroprotective agent.

The synthesis of 2-1-(ethylamino)ethylcyclopentan-1-ol presents both challenges and opportunities. While the basic framework can be constructed through well-established organic reactions, optimizing the synthesis to achieve high yields and purity requires careful consideration of reaction conditions and purification techniques. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry, have made it possible to produce complex molecules more efficiently and scalablely.

In conclusion, 2-1-(ethylamino)ethylcyclopentan-1-ol (CAS No. 2171999-80-5) is a structurally interesting compound with potential applications in pharmaceutical research. Its unique configuration and predicted biological activities make it a valuable candidate for further exploration in drug discovery. As computational methods continue to improve and synthetic techniques evolve, the study of this compound is likely to yield new insights into therapeutic interventions for various diseases.

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